molecular formula C11H13ClFNO2 B1459613 3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1786224-71-2

3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1459613
CAS RN: 1786224-71-2
M. Wt: 245.68 g/mol
InChI Key: KVSJJSACMIZDOU-UHFFFAOYSA-N
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Description

“3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride” is a synthetic compound that belongs to the class of pyrrolidines . Pyrrolidines are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . An example of a synthesis method is the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

Pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities . Others have diverse enzyme inhibitory effects . The results of research revealed that altering the coordinating groups of the ligands enhanced their antiproliferative activity .

Scientific Research Applications

  • Synthesis and Reactivity Studies :

    • A study focused on synthesizing and characterizing a related compound, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, demonstrating the compound's potential in non-linear optics and as a lead compound for anti-cancer drugs (Murthy et al., 2017).
  • Chemical Properties and Applications :

    • Research on related fluoroaryl nitroxides highlighted their use as versatile synthons and reagents in spin-labelling studies, which could have implications for the study of similar fluoroaryl compounds like "3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride" (Hankovszky et al., 1989).
  • Pharmaceutical Research and Development :

    • Investigations into the design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores shed light on the potential of pyrrolidine derivatives in developing potent antiviral agents (Wang et al., 2001).
    • Another study described the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, a compound structurally similar to "this compound," highlighting its potential in medicinal chemistry (Zhou et al., 2021).
  • Material Science Applications :

    • A study on the synthesis and characterization of new diphenylfluorene-based aromatic polyamides derived from compounds including fluorophenyl groups, similar to "this compound," provided insights into the development of advanced polymeric materials (Hsiao et al., 1999).

Safety and Hazards

Pyrrolidine and its derivatives can cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is recommended to handle these compounds with appropriate protective equipment and to use them only in well-ventilated areas .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . Therefore, the exploration of pyrrolidine derivatives, including “3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride”, is expected to continue, with the aim of discovering potential therapeutic agents that utilize different modes of action .

Biochemical Analysis

Biochemical Properties

3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for the breakdown of acetylcholine in the nervous system . The nature of these interactions involves the inhibition of enzyme activity, which can lead to increased levels of acetylcholine and subsequent effects on neurotransmission.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the cholinergic signaling pathway by inhibiting cholinesterase enzymes, leading to altered neurotransmitter levels . Additionally, this compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine . This inhibition results in increased acetylcholine levels, which can enhance cholinergic signaling. Additionally, this compound may influence enzyme activity through allosteric modulation, altering the enzyme’s conformation and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and neurotransmitter levels.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cholinergic signaling without significant adverse effects . At higher doses, toxic effects such as neurotoxicity and behavioral changes have been reported . These findings highlight the importance of dosage optimization to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown . This metabolic process can influence the compound’s bioavailability and efficacy, as well as its potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can accumulate in specific tissues, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

properties

IUPAC Name

3-(3-fluorophenyl)pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2.ClH/c12-8-3-1-2-7(6-8)9-4-5-13-10(9)11(14)15;/h1-3,6,9-10,13H,4-5H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSJJSACMIZDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1C2=CC(=CC=C2)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride
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3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride
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3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride
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3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride
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3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride
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3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride

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